N-(1,3-Benzothiazol-2-yl)-1-hydroxynaphthalene-2-carboxamide
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Overview
Description
N-(1,3-Benzothiazol-2-yl)-1-hydroxynaphthalene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-2-yl)-1-hydroxynaphthalene-2-carboxamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation techniques can enhance the efficiency and yield of the synthesis . Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-2-yl)-1-hydroxynaphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired transformation but often involve the use of solvents like dimethylformamide and catalysts like hydroxybenzotriazole .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives with different properties .
Scientific Research Applications
N-(1,3-Benzothiazol-2-yl)-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development
Properties
CAS No. |
52923-65-6 |
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Molecular Formula |
C18H12N2O2S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H12N2O2S/c21-16-12-6-2-1-5-11(12)9-10-13(16)17(22)20-18-19-14-7-3-4-8-15(14)23-18/h1-10,21H,(H,19,20,22) |
InChI Key |
OXWPOKNQCLUQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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